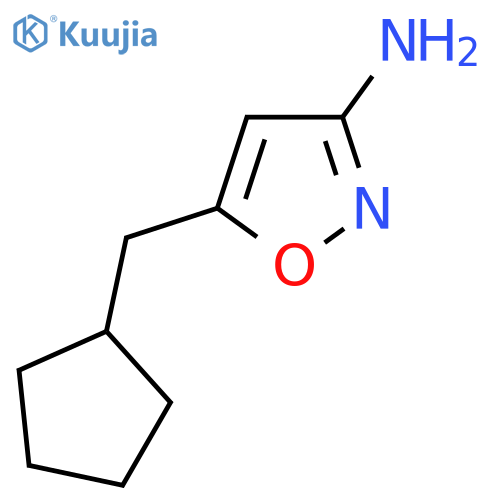Cas no 794566-73-7 (5-(cyclopentylmethyl)-1,2-oxazol-3-amine)

794566-73-7 structure
商品名:5-(cyclopentylmethyl)-1,2-oxazol-3-amine
5-(cyclopentylmethyl)-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Isoxazolamine,5-(cyclopentylmethyl)-
- 3-Isoxazolamine,5-(cyclopentylmethyl)-(9CI)
- LNMVKPKEWFRPRT-UHFFFAOYSA-N
- 5-cyclopentylmethyl-isoxazol-3-ylamine
- 3-Isoxazolamine, 5-(cyclopentylmethyl)-
- 5-(cyclopentylmethyl)-1,2-oxazol-3-amine
-
- インチ: 1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11)
- InChIKey: LNMVKPKEWFRPRT-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(N)=N1)CC1CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 146
- トポロジー分子極性表面積: 52
5-(cyclopentylmethyl)-1,2-oxazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1247668-1.0g |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1247668-50mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-10000mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 10000mg |
$4236.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-250mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 250mg |
$906.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-1000mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-2500mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 2500mg |
$1931.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-100mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-500mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 500mg |
$946.0 | 2023-10-02 | ||
| Enamine | EN300-1247668-5000mg |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
794566-73-7 | 5000mg |
$2858.0 | 2023-10-02 |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
794566-73-7 (5-(cyclopentylmethyl)-1,2-oxazol-3-amine) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
